N-(4-ethoxyphenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine
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Overview
Description
N-(4-ethoxyphenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine is a complex heterocyclic compound that belongs to the quinazoline derivatives family. . This compound, with its unique structure, has garnered interest for its potential therapeutic properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinazoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline N-oxides, while substitution reactions could introduce various functional groups onto the quinazoline core .
Scientific Research Applications
N-(4-ethoxyphenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
Prazosin: Used to treat benign prostatic hyperplasia and post-traumatic stress disorder.
Doxazosin: Also used for benign prostatic hyperplasia and hypertension.
Erlotinib and Gefitinib: Used for the treatment of lung and pancreatic cancers.
Uniqueness
N-(4-ethoxyphenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine is unique due to its specific structural features, which may confer distinct biological activities and therapeutic potential compared to other quinazoline derivatives .
Properties
Molecular Formula |
C25H26N4O |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine |
InChI |
InChI=1S/C25H26N4O/c1-3-30-20-15-13-19(14-16-20)26-24-21-11-7-8-12-22(21)27-25-23(17(2)28-29(24)25)18-9-5-4-6-10-18/h4-6,9-10,13-16,26H,3,7-8,11-12H2,1-2H3 |
InChI Key |
ZEDSHRUSXYRGRX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3CCCCC3=NC4=C(C(=NN42)C)C5=CC=CC=C5 |
Origin of Product |
United States |
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